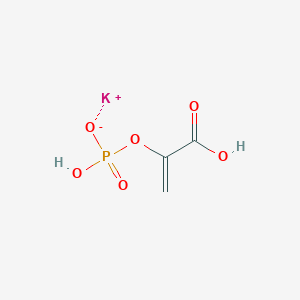

Potassium 1-carboxyvinyl hydrogenphosphate

Descripción general

Descripción

Potassium 1-carboxyvinyl hydrogenphosphate (CAS: 4265-07-0), also known as phosphoenolpyruvic acid monopotassium salt (PEP-K), is an endogenous metabolite critical to central biochemical pathways, including glycolysis and the shikimate pathway. Its molecular formula is C₃H₄KO₆P, with a molecular weight of 206.13 g/mol . Structurally, it features a carboxyvinyl group linked to a phosphate moiety, enabling its role as a high-energy phosphate donor.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium 1-carboxyvinyl hydrogenphosphate can be synthesized through the reaction of phosphoenolpyruvate with potassium hydroxide under controlled conditions . The reaction typically involves dissolving phosphoenolpyruvate in water and adding potassium hydroxide slowly while maintaining the temperature at around 0-5°C to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes where microorganisms such as Escherichia coli are genetically engineered to overproduce phosphoenolpyruvate . The compound is then extracted and purified using various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Potassium 1-carboxyvinyl hydrogenphosphate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form pyruvate in the presence of pyruvate kinase.

Reduction: It can be reduced to form lactate under anaerobic conditions.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Pyruvate kinase and ADP are commonly used reagents.

Reduction: Lactate dehydrogenase and NADH are used under anaerobic conditions.

Substitution: Various nucleophiles can be used to replace the phosphate group under basic conditions.

Major Products

Oxidation: Pyruvate.

Reduction: Lactate.

Substitution: Various substituted phosphoenolpyruvate derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

-

Substrate for Kinases

Potassium 1-carboxyvinyl hydrogenphosphate serves as a substrate for various kinases, including pyruvate kinase and phosphoenolpyruvate carboxykinase. These enzymes play crucial roles in metabolic pathways, particularly in glycolysis and gluconeogenesis, making this compound vital for energy metabolism and biosynthesis. -

Metabolic Studies

As an endogenous metabolite, it is often utilized in research to study metabolic pathways and the regulation of cellular processes. Its role in the synthesis of amino acids and carbohydrates highlights its importance in cellular metabolism. -

Cancer Research

Recent studies have identified this compound as a potential inhibitor of voltage-gated potassium channels (KV10.1), which are overexpressed in many cancer types. Inhibiting these channels can lead to reduced tumor growth and increased apoptosis in cancer cells, making it a promising candidate for anticancer drug development .

Pharmacological Applications

-

Drug Discovery

The compound is being explored in drug discovery programs aimed at developing novel inhibitors for various targets, including ion channels and metabolic enzymes. Its structural properties allow it to be modified for enhanced potency and selectivity against specific biological targets. -

Analytical Chemistry

This compound is used in chromatography and mass spectrometry applications due to its stability and reactivity. It serves as a standard or reference material in analytical methods to quantify other metabolites or drugs in biological samples .

Case Study 1: KV10.1 Inhibition

A study published in Nature demonstrated that compounds derived from this compound effectively inhibited KV10.1 channels, leading to significant reductions in tumor growth in xenograft models of cancer . The research utilized both in vitro and in vivo methods to validate the anticancer properties of these inhibitors.

Case Study 2: Metabolic Pathway Analysis

In another investigation, researchers employed this compound to trace metabolic pathways involved in glycolysis and gluconeogenesis. The findings revealed its critical role as a precursor for several key metabolites, influencing overall energy homeostasis within cells .

Mecanismo De Acción

Potassium 1-carboxyvinyl hydrogenphosphate exerts its effects primarily through its role in glycolysis and gluconeogenesis. In glycolysis, it is converted to pyruvate by pyruvate kinase, generating ATP in the process. In gluconeogenesis, it is formed from oxaloacetate by phosphoenolpyruvate carboxykinase. These pathways are crucial for maintaining energy balance and metabolic homeostasis in cells.

Comparación Con Compuestos Similares

Key Properties :

- Solubility: Soluble in water, slightly soluble in methanol .

- Storage : Requires moisture-sensitive storage at -20°C or -80°C for long-term stability .

- Applications: Precursor in the biosynthesis of chorismate, a key intermediate in aromatic amino acid production (e.g., phenylalanine) . Utilized in metabolic studies and enzymatic assays .

Comparison with Structurally and Functionally Similar Compounds

Phosphate Salts and Buffers

Dipotassium Hydrogenphosphate (K₂HPO₄)

- Molecular Formula : K₂HPO₄

- Molecular Weight : 174.18 g/mol .

- Functional Groups : Phosphate ion (PO₄³⁻).

- Applications : Common buffering agent in biochemical assays (pH 7.0–9.0) .

- Key Difference : Lacks the carboxyvinyl group, making it inert in metabolic energy transfer compared to PEP-K.

Potassium Dihydrogenphosphate (KH₂PO₄)

- Molecular Formula : KH₂PO₄

- Molecular Weight : 136.09 g/mol .

- Functional Groups : Phosphate ion (H₂PO₄⁻).

- Applications : Buffer for pH 4.4–5.5; nutrient source in cell culture .

- Key Difference : Primarily a pH stabilizer, unlike PEP-K’s role in enzymatic phosphorylation .

Phosphate Esters with Alkyl/Aryl Groups

Potassium Cetyl Phosphate (Emulsiphos)

- Molecular Formula : C₁₆H₃₄KO₄P

- Molecular Weight : 384.48 g/mol .

- Functional Groups : Long-chain alkyl (hexadecyl) phosphate ester.

- Applications : Emulsifier in cosmetics (e.g., creams, lotions) .

- Key Difference: Hydrophobic alkyl chain vs.

1-Naphthyl Phosphate Potassium Salt

- Molecular Formula : C₁₀H₈KO₄P

- Molecular Weight : 263.25 g/mol .

- Functional Groups : Naphthyl group linked to phosphate.

- Applications : Substrate for alkaline phosphatase assays .

- Key Difference : Aromatic naphthyl group enables chromogenic detection, unlike PEP-K’s metabolic intermediacy.

Metabolic Pathway Analogs

3-Bromopyruvic Acid

- Molecular Formula : C₃H₃BrO₃

- Molecular Weight : 166.96 g/mol .

- Functional Groups : Brominated pyruvate analog.

- Applications : Inhibits hexokinase II in glycolysis; antitumor agent .

- Key Difference : Disrupts glycolysis via alkylation, whereas PEP-K donates phosphate groups.

Shikimate 3-Phosphate

- Molecular Formula : C₇H₁₁O₈P

- Molecular Weight : 254.13 g/mol .

- Functional Groups : Cyclic phosphate ester.

- Applications: Intermediate in the shikimate pathway for aromatic amino acid synthesis .

- Key Difference : Cyclohexene backbone vs. PEP-K’s linear structure; precedes chorismate synthesis.

Structural and Functional Comparison Table

Actividad Biológica

Potassium 1-carboxyvinyl hydrogenphosphate (KCHPV), also known as phosphoenolpyruvic acid monopotassium salt, is a significant biochemical compound involved in various metabolic pathways. This article explores its biological activity, mechanisms of action, and applications in scientific research and medicine.

- Molecular Formula : C₃H₄KO₆P

- Molecular Weight : Approximately 206.131 g/mol

Role in Metabolism

KCHPV is primarily recognized for its role as an intermediate in glycolysis and gluconeogenesis :

- Glycolysis : KCHPV is converted to pyruvate by pyruvate kinase, a key enzyme that facilitates the generation of ATP, the primary energy currency of the cell.

- Gluconeogenesis : It is formed from oxaloacetate through the action of phosphoenolpyruvate carboxykinase, contributing to glucose synthesis during fasting or intense exercise.

These pathways are crucial for maintaining energy balance and metabolic homeostasis in cells .

KCHPV functions as a substrate for several enzymes, including:

- Pyruvate Kinase : Catalyzes the conversion of phosphoenolpyruvate to pyruvate, generating ATP.

- Phosphoenolpyruvate Carboxykinase : Involved in gluconeogenesis, converting oxaloacetate to phosphoenolpyruvate.

- Phosphatases : These enzymes hydrolyze phosphate esters, facilitating various biological processes .

The hydrolysis of KCHPV by specific phosphatases can provide insights into metabolic regulation and cellular functions.

Biological Activity Overview

KCHPV exhibits several biological activities:

- Energy Production : As an intermediate in glycolysis, it plays a vital role in ATP generation.

- Metabolic Regulation : Alters cellular energy states and impacts metabolic health.

- Potential Therapeutic Applications : Research suggests its involvement in studies related to metabolic disorders such as diabetes and cancer .

Case Study 1: Glycolytic Flux Investigation

A study investigated the role of KCHPV in regulating glycolytic flux in cancer cells. The findings indicated that increased levels of KCHPV correlated with enhanced ATP production and cell proliferation. The study emphasized the compound's potential as a target for therapeutic intervention in cancer metabolism .

Case Study 2: Enzyme Activity Assays

KCHPV has been employed as a substrate in enzyme assays to study pyruvate kinase activity. Results demonstrated that variations in KCHPV concentrations significantly affected enzyme kinetics, providing valuable data on metabolic regulation under different physiological conditions .

Comparison with Similar Compounds

| Compound Name | Role in Metabolism | Unique Features |

|---|---|---|

| Phosphoenolpyruvic Acid Trisodium Salt | Glycolysis and gluconeogenesis | Commonly used as a substrate for enzymes |

| Phosphoenolpyruvic Acid Cyclohexylammonium Salt | Similar metabolic roles | Different solubility properties |

| Phosphoenolpyruvic Acid Tricyclohexylammonium Salt | Similar metabolic roles | Viscosity differences |

KCHPV is unique due to its specific involvement in both glycolysis and gluconeogenesis, distinguishing it from other similar compounds .

Propiedades

IUPAC Name |

potassium;1-carboxyethenyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDSEAIODNVPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4KO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063381 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4265-07-0 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen 2-(phosphonatooxy)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.